4-(4-Formylphenyl)picolinic acid
Description
Properties
IUPAC Name |
4-(4-formylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-12(7-11)13(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVOSUDXVBERJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenyl)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Formylation: The phenyl ring is formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.
Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Formylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-(4-Carboxyphenyl)picolinic acid.
Reduction: 4-(4-Hydroxymethylphenyl)picolinic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Formylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Formylphenyl)picolinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert various effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
4-(2-Formylphenyl)picolinic Acid
- Structure: The formyl group is at the ortho position on the phenyl ring (vs. para in the target compound).
- This positional difference may influence solubility and reactivity in synthetic applications .
6-(4-Formylphenyl)picolinic Acid
- Structure: The formylphenyl group is at the 6-position of the pyridine ring.
- Applications: Used as a pharmaceutical intermediate, highlighting the importance of substitution patterns on bioactivity. The 6-substituted derivative may exhibit distinct binding modes in biological systems compared to 4-substituted analogs .
Table 1: Comparison of Positional Isomers
Functional Group Variations
5-(4-Butylphenyl)picolinic Acid (qy17)
- Structure: A butyl group replaces the formyl moiety.
- Properties: The hydrophobic butyl group enhances lipid solubility, improving membrane permeability. qy17 demonstrated superior antibacterial activity against Enterococcus faecium compared to tert-butyl analogs, underscoring the impact of substituent hydrophobicity on bioactivity .
4-(4-Aminophenylethynyl)picolinic Acid
- Structure: An ethynyl-linked aminophenyl group replaces the formylphenyl unit.
- Electronic Effects: The amino group acts as an electron donor, contrasting with the electron-withdrawing formyl group.
Table 2: Functional Group Impact on Properties
Thermal Stability
- Azomethines derived from tris(4-formylphenyl)amine exhibit thermal stability up to 300°C, attributed to conjugated aromatic systems. By analogy, this compound may share similar stability due to its planar structure, making it suitable for high-temperature applications .
Solubility and Stability
- The formyl group’s polarity enhances aqueous solubility compared to alkyl-substituted analogs (e.g., qy17). However, the tert-butyl derivative (qy20) showed lower solubility despite higher hydrophobicity, suggesting steric hindrance may limit solvation .
Q & A
Basic: What are the optimal synthetic routes for 4-(4-Formylphenyl)picolinic acid, and how can reaction yields and purity be maximized?
Methodological Answer:
The synthesis of this compound typically involves coupling reactions between picolinic acid derivatives and formylphenyl precursors. For example, analogous compounds like 3-(4-formylphenyl)propanoic acid are synthesized via oxidation of hydroxymethyl intermediates or via Suzuki-Miyaura cross-coupling to introduce aromatic substituents . To optimize purity:
- Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product.
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥95% purity threshold).
- Recrystallization from ethanol/water mixtures can further enhance crystallinity and purity.
Advanced: How does the electronic nature of the formyl group in this compound influence its coordination behavior with transition metals?
Methodological Answer:
The formyl group acts as an electron-withdrawing substituent, enhancing the Lewis acidity of adjacent pyridine nitrogen, thereby strengthening metal-ligand binding. For analogous compounds like 5-(4-fluorophenyl)picolinic acid, the bidentate chelation mode (via pyridine nitrogen and carboxylate oxygen) forms stable octahedral or square-planar complexes with metals like Cu(II) or Pd(II) .
- Experimental Design: React this compound with metal salts (e.g., CuCl₂·2H₂O) in methanol under inert atmosphere.
- Characterization: Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands and X-ray crystallography to resolve coordination geometry.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) with <2 ppm mass error.
- FT-IR: Detect carbonyl stretches (C=O) at ~1680 cm⁻¹ (formyl) and ~1720 cm⁻¹ (carboxylic acid) .
Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Methodological Answer:
Contradictions in NMR data often arise from:
- Tautomerism: The formyl group may exist in equilibrium with hydrated forms (geminal diol), altering peak positions. Use deuterated DMSO or CDCl₃ to stabilize the desired tautomer .
- Steric Hindrance: Bulky substituents can cause unexpected splitting. Perform 2D NMR (COSY, HSQC) to assign coupling patterns.
- Impurities: Trace solvents or byproducts (e.g., unreacted boronic acids in cross-coupling) may overlap signals. Purify via preparative HPLC with a C18 column and 0.1% TFA modifier .
Advanced: What computational strategies predict the reactivity of this compound in multicomponent reactions (MCRs)?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the formyl group’s LUMO is susceptible to nucleophilic attack, enabling Ugi or Passerini reactions .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar aprotic solvents stabilize zwitterionic intermediates in MCRs.
- Validation: Compare computed activation energies with experimental kinetic data (e.g., via in situ FT-IR monitoring).
Basic: What are the key applications of this compound in materials science?
Methodological Answer:
- Coordination Polymers: The compound’s bifunctional groups enable the synthesis of metal-organic frameworks (MOFs) with tunable porosity. For example, Zn(II) complexes exhibit luminescent properties useful in sensing .
- Catalysis: Palladium complexes of analogous picolinic acids catalyze C–C cross-coupling reactions (e.g., Heck reactions). Test catalytic efficiency using aryl halides and styrene derivatives under microwave irradiation .
Advanced: How can researchers mitigate decomposition of this compound under acidic or basic conditions?
Methodological Answer:
- pH Stability Studies: Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis at λ_max ≈ 270 nm. The compound is most stable at neutral pH (t₁/₂ > 24 hrs) but hydrolyzes rapidly in strong acid/base .
- Protection Strategies: Protect the formyl group as an acetal during synthesis (e.g., using ethylene glycol and p-TsOH). Deprotect post-reaction with aqueous HCl .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Classification: The compound may cause skin/eye irritation (GHS07). Use nitrile gloves, safety goggles, and fume hoods.
- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: What role does this compound play in designing enzyme inhibitors?
Methodological Answer:
The formyl group can act as a warhead for covalent inhibition. For example:
- Target Identification: Screen against serine hydrolases (e.g., acetylcholinesterase) using activity-based protein profiling (ABPP).
- Mechanistic Studies: Perform kinetic assays (IC₅₀ determination) and molecular docking to validate binding to catalytic residues .
Advanced: How can researchers leverage the formyl group for post-synthetic modifications of this compound?
Methodological Answer:
- Schiff Base Formation: React with primary amines (e.g., aniline) in ethanol to form imine-linked conjugates. Characterize via ¹H NMR (disappearance of formyl proton) .
- Click Chemistry: Convert the formyl group to an alkyne via Wittig reaction, enabling Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
